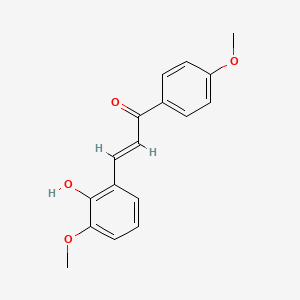
3,4'-Dimethoxy-2-hydroxychalcone
概要
説明
3,4’-Dimethoxy-2-hydroxychalcone is a chalcone derivative, belonging to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids” due to their structural characteristics. The compound has the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol . It is characterized by the presence of two methoxy groups and a hydroxyl group attached to the aromatic rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dimethoxy-2-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction couples an aromatic aldehyde with an acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a polar solvent like ethanol or methanol . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired chalcone derivative.
Industrial Production Methods: Industrial production of 3,4’-Dimethoxy-2-hydroxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions: 3,4’-Dimethoxy-2-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form flavones or flavanones under specific conditions.
Reduction: Reduction of the α,β-unsaturated carbonyl system can lead to the formation of dihydrochalcones.
Substitution: The hydroxyl and methoxy groups on the aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Palladium (II) catalysts and dimethyl sulfoxide (DMSO) under an oxygen atmosphere.
Reduction: Ruthenium salts in dioxane at elevated temperatures.
Substitution: Various electrophiles in the presence of Lewis acids or bases.
Major Products:
Oxidation: Flavones and flavanones.
Reduction: Dihydrochalcones.
Substitution: Substituted chalcone derivatives.
科学的研究の応用
3,4’-Dimethoxy-2-hydroxychalcone has a wide range of scientific research applications:
作用機序
The mechanism of action of 3,4’-Dimethoxy-2-hydroxychalcone involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound modulates signaling pathways related to cell proliferation and apoptosis, such as the Nrf2 pathway.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling cascades.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
類似化合物との比較
3,4’-Dimethoxy-2-hydroxychalcone can be compared with other similar chalcone derivatives:
- 2,6’-Dimethoxy-2’-hydroxychalcone
- 2,5’-Dimethoxy-2’-hydroxychalcone
- 3’,4’-Dimethoxy-2’-hydroxychalcone
- 4,4’-Dimethoxy-2’-hydroxychalcone
- 2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone
Uniqueness: 3,4’-Dimethoxy-2-hydroxychalcone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chalcone derivatives .
特性
IUPAC Name |
(E)-3-(2-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-14-9-6-12(7-10-14)15(18)11-8-13-4-3-5-16(21-2)17(13)19/h3-11,19H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMSMKWVSOUBTE-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18778-37-5 | |
| Record name | NSC139728 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tert-butyl N-[(1R)-1-phenylethyl]carbamate](/img/structure/B3048879.png)

![2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-](/img/structure/B3048884.png)

![1,5-Dioxaspiro[2.5]octane](/img/structure/B3048886.png)
